3-[(4-Methoxyphenyl)methyl]cyclohexanone
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Description
“3-[(4-Methoxyphenyl)methyl]cyclohexanone” is a compound with the molecular formula C14H18O2 . It is a clear, colorless liquid . This compound is an aromatic ketone and is reported to participate in the synthesis of 9-azamorphinan .
Synthesis Analysis
The compound was synthesized by the acetylation of the hydroxy group of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, which was formed by the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone .Molecular Structure Analysis
The molecular weight of “3-[(4-Methoxyphenyl)methyl]cyclohexanone” is 218.29 g/mol . The IUPAC name for this compound is 3-[(4-methoxyphenyl)methyl]cyclohexan-1-one . The InChI code is 1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 26.3 Ų . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 218.130679813 g/mol . The compound is a light yellow oil .Scientific Research Applications
Crystallographic Analysis
- Synthesis and Structural Analysis: 3-[(4-Methoxyphenyl)methyl]cyclohexanone derivatives have been synthesized and analyzed for their crystal structures. The cyclohexanone ring often exhibits a chair conformation, contributing to the stability and properties of the compound. The crystal structure and molecular interactions like hydrogen bonds and van der Waals forces have been extensively studied to understand their crystallography and molecular arrangement (Mantelingu et al., 2007), (Begum et al., 2012), (Akhazzane et al., 2015).
Chemical Synthesis and Reactions
- Synthesis of Derivatives and Reaction Studies: The compound and its derivatives are involved in various chemical synthesis and reaction studies. These studies explore the reactivity, cycloaddition reactions, and synthesis of complex structures like biphenols containing cyclohexyl groups and spiro[cycloalkane-1,6′-[1,3,2]thiazaphosphixane]-2′,4′-disulfide derivatives. Such research provides insights into the reactivity and potential applications of these compounds in pharmaceuticals and material sciences (Koltunov et al., 2001), (Gössnitzer et al., 2001), (Lame, 2015), (Moustafa, 2003).
Crystal Packing and Molecular Conformations
- Investigation of Molecular Conformations: Studies focus on the conformational analysis of the cyclohexanone ring and its derivatives. The orientation of substituent groups and the impact on molecular conformation are key research areas. Understanding these conformations is crucial in designing drugs and materials with desired properties (Park et al., 2012), (Parthiban et al., 2011).
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUCIIVYHABPSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642374 |
Source
|
Record name | 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]cyclohexanone | |
CAS RN |
898785-44-9 |
Source
|
Record name | 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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